2-(3-(Dimethylamino)propyl)-1-(2-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Description
2-(3-(Dimethylamino)propyl)-1-(2-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C23H23FN2O4 and its molecular weight is 410.445. The purity is usually 95%.
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Biological Activity
The compound 2-(3-(Dimethylamino)propyl)-1-(2-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno-pyrrole class of compounds, which have garnered attention for their potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its biological effects.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- A dimethylamino group that may enhance its lipophilicity and ability to cross cellular membranes.
- A fluorophenyl moiety that can influence its binding affinity to biological targets.
- A methoxy group, which may play a role in modulating its biological activity.
Antitumor Activity
Research indicates that derivatives of the chromeno-pyrrole structure exhibit significant antitumor properties. For instance:
- Mechanism : These compounds may induce apoptosis in cancer cells through the activation of intrinsic pathways involving Bcl-2 family proteins .
- Case Study : In vitro studies demonstrated that certain derivatives effectively reduced cell viability in various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 20 µM depending on the specific cell line and derivative used .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent:
- Mechanism : It is believed to disrupt bacterial cell membranes or inhibit critical metabolic pathways.
- Research Findings : Studies have reported activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) typically below 50 µg/mL for effective derivatives .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : Due to its lipophilic nature, it is expected to have good oral bioavailability.
- Metabolism : Initial studies suggest that cytochrome P450 enzymes may play a significant role in its metabolism, leading to various metabolites that could also possess biological activity .
- Excretion : Predominantly renal excretion has been observed in preliminary animal studies.
Data Tables
Biological Activity | Mechanism of Action | Reference |
---|---|---|
Antitumor | Induces apoptosis via Bcl-2 modulation | |
Antimicrobial | Disrupts cell membranes | |
Pharmacokinetics | Metabolized by cytochrome P450 |
Case Studies
- Antitumor Efficacy in Breast Cancer :
- Antimicrobial Activity Against Staphylococcus aureus :
Properties
IUPAC Name |
2-[3-(dimethylamino)propyl]-1-(2-fluorophenyl)-6-methoxy-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O4/c1-25(2)11-6-12-26-20(15-7-4-5-8-17(15)24)19-21(27)16-10-9-14(29-3)13-18(16)30-22(19)23(26)28/h4-5,7-10,13,20H,6,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOXXQRJSCSICC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=CC(=C3)OC)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.